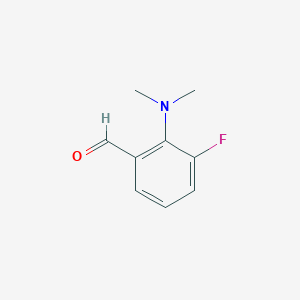
2-(Dimethylamino)-3-fluorobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylamino)-3-fluorobenzaldehyde is an organic compound with the molecular formula C9H10FNO It is a derivative of benzaldehyde, where the hydrogen atoms on the benzene ring are substituted with a dimethylamino group and a fluorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-3-fluorobenzaldehyde typically involves the introduction of the dimethylamino and fluorine groups onto the benzaldehyde ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor such as 3-fluorobenzaldehyde is reacted with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification techniques like distillation or recrystallization are employed to isolate the desired product.
化学反应分析
Types of Reactions
2-(Dimethylamino)-3-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The dimethylamino and fluorine groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: 2-(Dimethylamino)-3-fluorobenzoic acid.
Reduction: 2-(Dimethylamino)-3-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
科学研究应用
2-(Dimethylamino)-3-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its potential fluorescence properties.
Medicine: It serves as a building block for the synthesis of drug candidates with potential therapeutic effects.
Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(Dimethylamino)-3-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The dimethylamino group can enhance the compound’s ability to penetrate cell membranes, while the fluorine atom can influence its binding affinity to target molecules. These interactions can modulate various biochemical pathways, resulting in the desired biological effects.
相似化合物的比较
Similar Compounds
2-(Dimethylamino)benzaldehyde: Lacks the fluorine atom, which can affect its reactivity and applications.
3-Fluorobenzaldehyde: Lacks the dimethylamino group, which can influence its solubility and biological activity.
2-(Dimethylamino)-4-fluorobenzaldehyde: Similar structure but with the fluorine atom in a different position, leading to variations in chemical behavior.
Uniqueness
2-(Dimethylamino)-3-fluorobenzaldehyde is unique due to the combined presence of the dimethylamino and fluorine groups on the benzaldehyde ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C9H10FNO |
|---|---|
分子量 |
167.18 g/mol |
IUPAC 名称 |
2-(dimethylamino)-3-fluorobenzaldehyde |
InChI |
InChI=1S/C9H10FNO/c1-11(2)9-7(6-12)4-3-5-8(9)10/h3-6H,1-2H3 |
InChI 键 |
ICGNPSXFYHRLDM-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=C(C=CC=C1F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13003802.png)
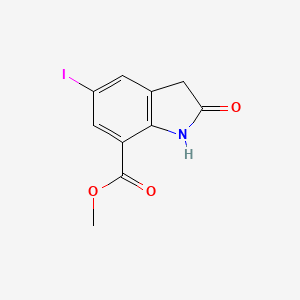
![2-[3-(Benzyloxy)cyclobutyl]acetaldehyde](/img/structure/B13003821.png)

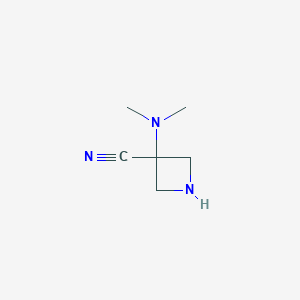
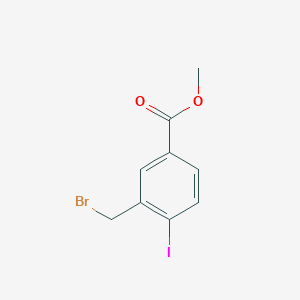
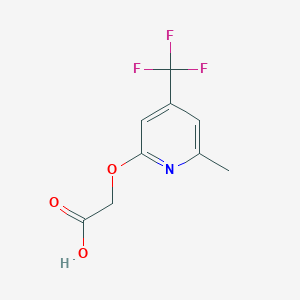
![4-Methyloctahydro-1H-pyrrolo[3,2-b]pyridinedihydrochloride](/img/structure/B13003847.png)
amino}azetidine-1-carboxylate](/img/structure/B13003850.png)
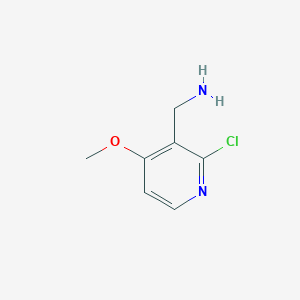
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B13003856.png)
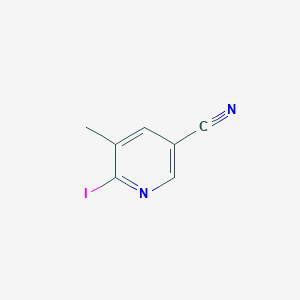
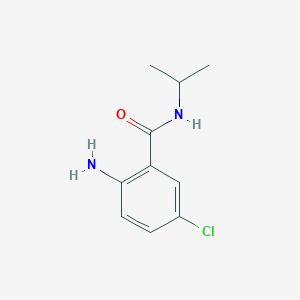
![3-Methyl-3-azabicyclo[4.1.0]heptan-6-amine](/img/structure/B13003875.png)
